molecular formula C24H19NOS B11190604 6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11190604
M. Wt: 369.5 g/mol
InChI Key: WAAKIUOVCOUORW-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. The process often starts with the preparation of the indeno[2,1-C][1,5]benzothiazepine core, followed by the introduction of the 2,5-dimethylphenyl group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
  • 6-(2,3-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Uniqueness

6-(2,5-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H19NOS

Molecular Weight

369.5 g/mol

IUPAC Name

11-(2,5-dimethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NOS/c1-14-11-12-15(2)18(13-14)24-21-22(16-7-3-4-8-17(16)23(21)26)25-19-9-5-6-10-20(19)27-24/h3-13,24-25H,1-2H3

InChI Key

WAAKIUOVCOUORW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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